molecular formula C5H9F6N2O2P B8204543 1,3-Dimethoxyimidazolium hexafluorophosphate CAS No. 951020-81-8

1,3-Dimethoxyimidazolium hexafluorophosphate

Cat. No.: B8204543
CAS No.: 951020-81-8
M. Wt: 274.10 g/mol
InChI Key: KBRFXVGODOTNGL-UHFFFAOYSA-N
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Description

1,3-Dimethoxyimidazolium hexafluorophosphate is a chemical compound with the molecular formula C5H9F6N2O2P. It is known for its use as an ionic liquid and as a precursor for N-heterocyclic carbenes. This compound is characterized by its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxyimidazolium hexafluorophosphate can be synthesized through the reaction of 1-hydroxyimidazole-3-oxide with diethyl sulfate, followed by treatment with ammonium hexafluorophosphate . The reaction typically involves the following steps:

    Formation of 1,3-dimethoxyimidazolium intermediate: This is achieved by reacting 1-hydroxyimidazole-3-oxide with diethyl sulfate.

    Conversion to hexafluorophosphate salt: The intermediate is then treated with ammonium hexafluorophosphate to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxyimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic reagents: These are commonly used in substitution reactions.

    Metal salts: Such as silver salts, are used in coordination reactions to form metal complexes.

Major Products Formed

Scientific Research Applications

1,3-Dimethoxyimidazolium hexafluorophosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,3-dimethoxyimidazolium hexafluorophosphate exerts its effects is primarily through its role as a precursor to N-heterocyclic carbenes. These carbenes act as strong nucleophiles and can form stable complexes with various metals. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxyimidazolium hexafluorophosphate is unique due to its specific methoxy substituents, which influence its reactivity and stability. This makes it particularly useful as a precursor for N-heterocyclic carbenes and in applications requiring high thermal stability and unique solvation properties .

Properties

IUPAC Name

1,3-dimethoxyimidazol-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2O2.F6P/c1-8-6-3-4-7(5-6)9-2;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRFXVGODOTNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C=C[N+](=C1)OC.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F6N2O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746388
Record name 1,3-Dimethoxy-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951020-81-8
Record name 1,3-Dimethoxy-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (OMe)2Im-PF6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethoxyimidazolium hexafluorophosphate
Reactant of Route 2
1,3-Dimethoxyimidazolium hexafluorophosphate

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